molecular formula C21H24N2O2 B4113236 [4-(1-Adamantyl)-2-methoxyphenyl]-imidazol-1-ylmethanone

[4-(1-Adamantyl)-2-methoxyphenyl]-imidazol-1-ylmethanone

Cat. No.: B4113236
M. Wt: 336.4 g/mol
InChI Key: OBJCXONGSPAMNV-UHFFFAOYSA-N
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Description

[4-(1-Adamantyl)-2-methoxyphenyl]-imidazol-1-ylmethanone is a compound that features an adamantane moiety, which is known for its unique cage-like structure

Preparation Methods

The synthesis of [4-(1-Adamantyl)-2-methoxyphenyl]-imidazol-1-ylmethanone typically involves multiple steps. One common method includes the alkylation of 4-bromophenol with 1-adamantanol in the presence of an acid catalyst to produce 2-(1-adamantyl)-4-bromophenol. This intermediate is then subjected to O-alkylation with methyl iodide to form 2-(1-adamantyl)-4-bromoanisole. The final step involves coupling the zinc derivative of 2-(1-adamantyl)-4-bromoanisole with an imidazole derivative using a nickel catalyst .

Chemical Reactions Analysis

[4-(1-Adamantyl)-2-methoxyphenyl]-imidazol-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, using reagents like sodium methoxide.

    Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds in the presence of palladium or nickel catalysts.

Mechanism of Action

The mechanism of action of [4-(1-Adamantyl)-2-methoxyphenyl]-imidazol-1-ylmethanone involves its interaction with specific molecular targets. For instance, adamantane derivatives are known to inhibit certain ion channels, such as TRPA1, which may contribute to their analgesic properties . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Properties

IUPAC Name

[4-(1-adamantyl)-2-methoxyphenyl]-imidazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-25-19-9-17(2-3-18(19)20(24)23-5-4-22-13-23)21-10-14-6-15(11-21)8-16(7-14)12-21/h2-5,9,13-16H,6-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJCXONGSPAMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)C(=O)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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